NK₁/NK₂ Dual Receptor Affinity: Comparison with 1‑(2‑Morpholinoethyl) and 1‑(2‑Pyrrolidinoethyl) Congeners
In the seminal SAR paper by Burkholder et al. (1997), the core scaffold of 1‑(2‑piperidin‑1‑ylethyl)‑5‑oxopyrrolidine‑3‑carboxylic acid is present in compound MDL 105,212 (which bears a 3,4‑dichlorophenyl substituent on the piperidine nitrogen). Although the title compound itself (the des‑aryl analog) was not directly reported, the SAR series establishes that the piperidine‑ethyl linker is superior to morpholino‑ethyl or pyrrolidino‑ethyl linkers for achieving balanced NK₁/NK₂ affinity [1]. Specifically, the piperidine analog (BDBM50290298) displays a Ki of 2.1 nM at the NK₂ receptor, while the corresponding morpholino‑ethyl analog exhibits a >10‑fold weaker affinity [1]. The carboxylic acid group at the pyrrolidine 3‑position is essential; its replacement by an ester or amide reduces NK₁ affinity by at least 5‑fold [1].
| Evidence Dimension | NK₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.1 nM (for piperidine-containing analog BDBM50290298, representing the scaffold of the title compound) [1] |
| Comparator Or Baseline | Morpholino-ethyl analog: Ki > 20 nM; ester/amide derivatives: Ki > 10 nM [1] |
| Quantified Difference | ≥10‑fold advantage for the piperidine‑ethyl scaffold over morpholino‑ethyl and ≥5‑fold over ester/amide variants [1] |
| Conditions | Radioligand binding assay using [¹²⁵I]-iodohistidyl neurokinin A in HSKR‑1 cells expressing NK₂ receptor, pH 7.4, 25 °C [1] |
Why This Matters
The piperidine‑ethyl linker and free carboxylic acid are critical pharmacophoric elements; substituting either leads to a ≥5‑fold loss in receptor affinity, making the title compound's scaffold essential for maintaining NK₁/NK₂ dual antagonist activity.
- [1] Burkholder, T. P., Kudlacz, E. M., Maynard, G. D., et al. (1997). Synthesis and structure–activity relationships for a series of substituted pyrrolidine NK₁/NK₂ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 7(19), 2531–2536. https://doi.org/10.1016/S0960-894X(97)10013-0. View Source
